An In-depth Technical Guide to the Mechanism of Action of WZ4003
An In-depth Technical Guide to the Mechanism of Action of WZ4003
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
WZ4003 is a potent, cell-permeable small molecule inhibitor with a dual mechanism of action, primarily characterized as a highly selective inhibitor of NUAK family kinases (NUAK1 and NUAK2) and secondarily as a covalent inhibitor of mutant Epidermal Growth Factor Receptor (EGFR).[1][2] Its remarkable specificity for NUAK1/2 over a large panel of other kinases makes it an invaluable chemical probe for elucidating the cellular functions of these LKB1-activated kinases.[2][3] WZ4003 acts as an ATP-competitive inhibitor in the NUAK kinase domain, leading to the suppression of downstream substrate phosphorylation, which in turn inhibits cancer cell migration, invasion, and proliferation.[2][4] Furthermore, it exhibits significant, selective inhibitory activity against the drug-resistant L858R/T790M double mutant of EGFR through a covalent binding mechanism.[1][5] This technical guide provides a comprehensive overview of its mechanisms, inhibitory profile, associated resistance mutations, and key experimental protocols for its characterization.
Core Mechanism of Action: NUAK1/2 Inhibition
WZ4003 was first identified as a potent and highly specific inhibitor of NUAK1 (also known as AMPK-related kinase 5, ARK5) and NUAK2 (also known as SNF1/AMPK-related kinase, SNARK).[2][5] These kinases are members of the AMP-activated protein kinase (AMPK) family and are directly activated by the tumor suppressor kinase LKB1.[6][7]
Selective ATP-Competitive Inhibition
WZ4003 functions as an ATP-competitive inhibitor, binding to the kinase domain of NUAK1 and NUAK2 and preventing the binding of ATP.[2] This mode of action is suggested by its structural characteristics and the fact that higher concentrations are required for cellular activity compared to in vitro assays, likely due to competition with high intracellular ATP levels.[2] The inhibitor is exceptionally selective; when screened against a panel of 140 other protein kinases, it showed no significant off-target inhibition at a concentration of 1 µM, which is 50-fold higher than its IC50 for NUAK1.[2][3]
The LKB1-NUAK-MYPT1 Signaling Axis
The primary signaling pathway affected by WZ4003 involves the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), the only well-characterized substrate of NUAK1.[2][8] Under the control of the master kinase LKB1, NUAK1 phosphorylates MYPT1 at Serine 445 (Ser445).[2][6] This phosphorylation event is crucial for regulating cell adhesion and migration.[3][8] WZ4003 effectively blocks this phosphorylation in a dose-dependent manner.[2][5]
Cellular Consequences of NUAK Inhibition
By inhibiting the LKB1-NUAK-MYPT1 axis, WZ4003 induces several key cellular effects that phenocopy the genetic knockout or knockdown of NUAK1.[2][3] These consequences include:
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Inhibition of Cell Migration: In wound-healing assays, WZ4003 significantly impairs the migration of mouse embryonic fibroblasts (MEFs) to a degree comparable to that seen in NUAK1-knockout cells.[2][3]
-
Suppression of Cell Invasion: The invasive potential of U2OS osteosarcoma cells in 3D Matrigel assays is markedly reduced upon treatment with WZ4003.[2][3]
-
Reduced Cell Proliferation: WZ4003 curtails the proliferation of both MEFs and U2OS cells.[2][3][6]
Secondary Mechanism: Covalent EGFR Inhibition
In addition to its primary activity against NUAK kinases, WZ4003 was identified in a screen for inhibitors of drug-resistant EGFR mutants.[1] It is a pyrimidine-based compound capable of forming a covalent bond with a cysteine residue in the ATP-binding site of EGFR.[1]
Specificity for T790M-Mutant EGFR
WZ4003 demonstrates significant selectivity for the L858R/T790M mutant of EGFR, binding approximately 100-fold more tightly to this mutant than to wild-type (WT) EGFR.[1] The T790M "gatekeeper" mutation is a common mechanism of resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). The ability of WZ4003 to potently inhibit this mutant highlights its therapeutic potential.[1][9]
Quantitative Inhibitory Profile
The inhibitory activity of WZ4003 has been quantified in both in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition Profile of WZ4003
| Target Kinase | IC50 Value | Notes |
|---|---|---|
| NUAK1 (ARK5) | 20 nM | Highly selective over 139 other kinases.[2][3][5][6] |
| NUAK2 (SNARK) | 100 nM | Approximately 5-fold less sensitive than NUAK1.[2][3][5][6] |
| EGFR (L858R/T790M) | High Affinity | Binds 100-fold more tightly than to WT EGFR.[1][5] |
| EGFR (Wild-Type) | Low Affinity | Significantly less potent compared to mutant forms.[1] |
Table 2: Cellular Activity of WZ4003
| Cell Line / Model | Assay | Effective Concentration | Observed Effect |
|---|---|---|---|
| HEK-293 | MYPT1 Phosphorylation | 3–10 µM | Maximal suppression of Ser445 phosphorylation.[2][5][10] |
| MEFs | Cell Migration | 10 µM | Significant inhibition in wound-healing assay.[2][6] |
| U2OS | Cell Invasion | 10 µM | Impaired invasive potential.[2][6] |
| MEFs & U2OS | Cell Proliferation | 10 µM | Suppression of proliferation over 5 days.[2][3][10] |
| Ba/F3 (T790M) | Cell Viability | Significantly Reduced IC50 | Potent inhibition of cells expressing mutant EGFR.[1][5][10] |
Mechanisms of Resistance
Understanding resistance mechanisms is critical for inhibitor validation and clinical development.
NUAK1 A195T Gatekeeper Mutation
A single point mutation, Alanine to Threonine at position 195 (A195T) in NUAK1, confers approximately 50-fold resistance to WZ4003 without altering the enzyme's basal kinase activity.[2][9] This engineered mutant serves as a powerful tool to validate that the cellular effects of WZ4003 are directly mediated by NUAK1 inhibition.[2][11] In cells overexpressing the NUAK1[A195T] mutant, the phosphorylation of MYPT1 is no longer suppressed by WZ4003.[2][6]
EGFR C797S Mutation
For covalent EGFR inhibitors like WZ4003, resistance can arise from the mutation of the target cysteine residue (C797) to a serine (C797S).[1] This mutation prevents the formation of the irreversible covalent bond, thereby diminishing the inhibitor's potency.[1]
Key Experimental Protocols
In Vitro NUAK Kinase Assay (IC50 Determination)
This protocol is used to measure the direct inhibitory effect of WZ4003 on NUAK1/2 activity.[2][5][10]
-
Reaction Setup: Prepare a 50 µL reaction mixture in a 96-well plate containing 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate, 100 ng of purified active GST-NUAK1 or GST-NUAK2 enzyme, 200 µM of the substrate peptide Sakamototide, and the desired concentrations of WZ4003 dissolved in DMSO.[2][10]
-
Initiation: Start the reaction by adding 0.1 mM [γ-32P]ATP (specific activity ~500 c.p.m./pmol).[2][3][9]
-
Incubation: Incubate the plate for 30 minutes at 30°C.[5][10]
-
Termination: Stop the reaction by adding EDTA to a final concentration of 25 mM.[2][10]
-
Quantification: Spot 40 µL of the reaction mix onto P81 phosphocellulose paper and immediately immerse in 50 mM orthophosphoric acid. Wash the paper three times in fresh orthophosphoric acid, followed by one rinse in acetone.[5][10]
-
Analysis: Air-dry the papers and quantify the incorporated 32P radioactivity via Cerenkov counting. Calculate IC50 values using non-linear regression analysis.[2][9]
Cellular MYPT1 Phosphorylation Assay
This assay validates the on-target effect of WZ4003 in a cellular context.[2][8]
-
Cell Treatment: Culture HEK-293 cells and treat them with varying concentrations of WZ4003 (or DMSO as a control) for 16 hours.[8]
-
Induction: To induce MYPT1 phosphorylation, detach cells by treating with an EDTA-based buffer containing the same concentration of WZ4003.[8]
-
Cell Lysis: Lyse the cells immediately in a buffer containing phosphatase and protease inhibitors (e.g., 50 mM Tris/HCl pH 7.5, 1 mM EGTA, 1% Triton X-100, 50 mM NaF, 1 mM sodium orthovanadate).[2]
-
Immunoprecipitation: Clarify lysates by centrifugation and immunoprecipitate endogenous MYPT1 from the supernatant using an anti-MYPT1 antibody.
-
Immunoblotting: Perform SDS-PAGE on the immunoprecipitates and conduct a Western blot using antibodies specific for p-Ser445 MYPT1 and total MYPT1 to assess the change in phosphorylation status.[2][8]
Cell Migration (Wound-Healing) Assay
This assay measures the functional impact of WZ4003 on cell motility.[2][3]
-
Cell Seeding: Plate MEFs (NUAK1+/+ or NUAK1-/- as controls) in a culture dish and grow to a confluent monolayer.
-
Wound Creation: Create a uniform scratch or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing 10 µM WZ4003 or DMSO control.
-
Imaging: Place the dish on a time-lapse microscope and capture images of the wound area at regular intervals (e.g., every hour) for 24-48 hours.
-
Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure. Compare the rates between treated and control cells.
Visualized Pathways and Workflows
References
- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Optimization of WZ4003 as NUAK inhibitors against human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
